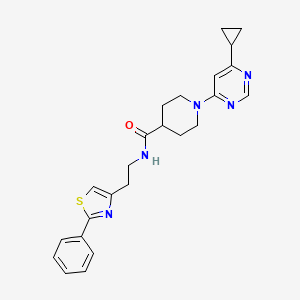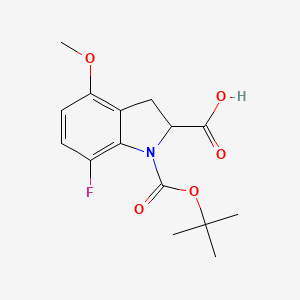
1-(叔丁氧羰基)-7-氟-4-甲氧基吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid involves multiple steps, starting from basic indole derivatives. These processes may include fluorination, methoxylation, and the introduction of the tert-butoxycarbonyl (Boc) protective group. Although specific studies detailing the synthesis of this compound were not found, general methodologies for synthesizing similar indoline derivatives involve palladium-catalyzed reactions, electrophilic substitutions, and protective group strategies (Machover et al., 1986).
科学研究应用
化学合成和修饰
1-(tert-丁氧羰基)-7-氟-4-甲氧基吲哚-2-羧酸在各种化合物的化学合成和修饰中发挥着重要作用。它的用途延伸到作为酸性质子含基底物的tert-丁氧羰化试剂,如酚、芳香和脂肪胺盐酸盐以及芳香羧酸,有助于在温和条件下高产率地进行化学选择性反应。这种试剂允许对这些基底物进行修饰而无需碱,展示了它在有机合成中的多功能性和效率 (Saito, Ouchi, & Takahata, 2006)。
荧光标记和生物医学分析
该化合物对于开发新型荧光素有着重要意义,例如从相关吲哚结构衍生的6-甲氧基-4-喹啉。这种特定荧光素在水介质中在广泛的pH范围内表现出强烈的荧光,使其在生物医学分析中具有价值。它对光和热的稳定性,以及其高荧光量子产率,使其适用于作为荧光标记试剂用于确定羧酸,有助于推动分析化学和诊断方法的进步 (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004)。
光解和光敏前体
1-(tert-丁氧羰基)-7-氟-4-甲氧基吲哚-2-羧酸的结构类似物已被研究其光解性能,特别是在生成羧酸的光敏前体的背景下。这些研究旨在了解吲哚结构上的修饰,如电子给体取代基,如何增强光解效率。这项研究对于开发用于各个领域的光敏化合物,包括材料科学和药物递送系统,具有重要意义 (Papageorgiou & Corrie, 2000)。
金属络合物形成和抗癌活性
涉及来自多环芳香化合物的配体的金属络合物的研究,包括与1-(tert-丁氧羰基)-7-氟-4-甲氧基吲哚-2-羧酸相关的结构,显示出有希望的抗癌活性。这些新型金属络合物对癌细胞系表现出显著的凋亡效应,突显了这类化合物在新型抗癌疗法开发中的潜力。研究结果表明了这些化合物在药物化学和肿瘤学研究中的新应用途径 (Kumbar, Patil, Toragalmath, Kinnal, Shettar, & Hosakeri, 2020)。
作用机制
Target of Action
Compounds with the tert-butyloxycarbonyl (boc) protecting group are commonly used in organic synthesis to protect amines . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets through the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine, reducing its reactivity and allowing for further chemical reactions to take place without affecting the amine .
Biochemical Pathways
The compound affects the biochemical pathways involving the synthesis of organic compounds. The Boc group is used to protect amines during these synthesis processes . The protection of amines is a critical step in many biochemical pathways, particularly in the synthesis of peptides and proteins .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound could be metabolized and excreted following deprotection of the amine.
Result of Action
The result of the compound’s action is the protection of amines during the synthesis of organic compounds. This allows for the successful completion of synthesis reactions without unwanted side reactions involving the amines . The deprotection of the Boc group can be accomplished with strong acids, leading to the release of the protected amine .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the addition of the Boc group to amines requires aqueous conditions . The removal of the Boc group can be accomplished with strong acids , suggesting that a lower pH would favor this reaction. Furthermore, certain deprotection methods may be too harsh for the substrate, indicating that the stability of the compound could be affected by extreme conditions .
属性
IUPAC Name |
7-fluoro-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5/c1-15(2,3)22-14(20)17-10(13(18)19)7-8-11(21-4)6-5-9(16)12(8)17/h5-6,10H,7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYGBWOTMOTJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C(C=CC(=C21)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


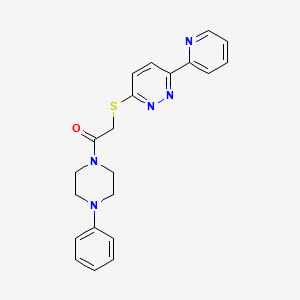

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)
![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

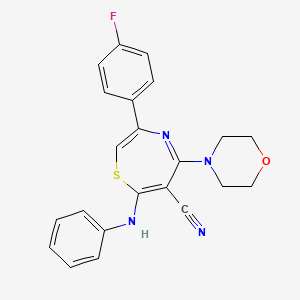
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)

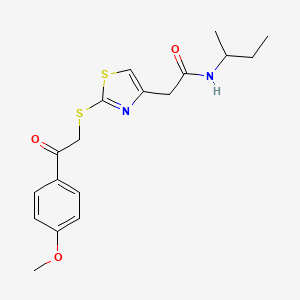
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
